Artilide

Description

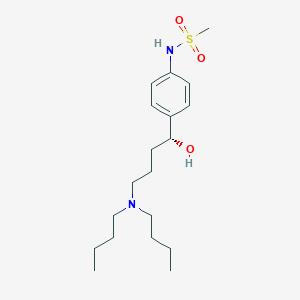

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(1R)-4-(dibutylamino)-1-hydroxybutyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N2O3S/c1-4-6-14-21(15-7-5-2)16-8-9-19(22)17-10-12-18(13-11-17)20-25(3,23)24/h10-13,19-20,22H,4-9,14-16H2,1-3H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAARDOOBGJGDJV-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)CCC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158034 | |

| Record name | Artilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133267-19-3 | |

| Record name | Artilide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133267193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Artilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5L34MU3TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Artilide (Nimesulide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artilide, the brand name for the non-steroidal anti-inflammatory drug (NSAID) Nimesulide, exerts its primary therapeutic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selective action underpins its anti-inflammatory, analgesic, and antipyretic properties. Unlike traditional NSAIDs that inhibit both COX-1 and COX-2 isoforms, Artilide's preference for COX-2 is thought to contribute to a more favorable gastrointestinal safety profile. Beyond its principal mechanism, emerging evidence suggests that Nimesulide's pharmacological activity may be multifactorial, involving the modulation of various inflammatory mediators and signaling pathways. This guide provides an in-depth examination of Artilide's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Primary Mechanism of Action: Selective COX-2 Inhibition

The cornerstone of Artilide's mechanism is its preferential inhibition of the COX-2 enzyme.[1] Both COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins (PGs), which are critical mediators of inflammation, pain, and fever.[2][3]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that play a role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[1][3]

-

COX-2 , in contrast, is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by stimuli such as cytokines and endotoxins.[1][2] The prostaglandins produced by COX-2 are the primary drivers of the inflammatory response and associated pain.[2]

By selectively inhibiting COX-2, Artilide effectively reduces the synthesis of pro-inflammatory prostaglandins at the site of inflammation, while having a lesser effect on the protective functions of COX-1 in the gastrointestinal tract.[1] This selectivity is a key differentiator from non-selective NSAIDs.

Quantitative Analysis of COX-2 Selectivity

The selectivity of an NSAID for COX-2 over COX-1 is typically quantified by the ratio of their 50% inhibitory concentrations (IC50). A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. Nimesulide has demonstrated a consistent profile as a COX-2 selective inhibitor across various assays.

| Assay Type | Species | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Human Whole Blood Assay | Human | - | - | 7.3 | [4] |

| Human Peripheral Monocytes | Human | 14.8 (PGE) | - | - | [5] |

| Ram Seminal Vesicles (COX-1) / Sheep Placenta (COX-2) | Ram/Sheep | >100 (PGE) | - | - | [5] |

Note: Data availability for direct comparison of IC50 values from the same study is limited in the provided search results. The selectivity ratio is a key metric for comparing the relative inhibitory activity.

Other Potential Mechanisms of Action

While COX-2 inhibition is the primary mechanism, research suggests that Nimesulide may exert its anti-inflammatory effects through several other pathways:

-

Inhibition of Phosphodiesterases: Nimesulide can inhibit phosphodiesterases, enzymes that break down cyclic nucleotides like cAMP. Increased cAMP levels can lead to reduced activation of inflammatory cells and a decrease in the release of pro-inflammatory mediators.[1]

-

Modulation of NF-κB Signaling: Nimesulide has been shown to modulate the NF-κB signaling pathway, a critical regulator of the expression of pro-inflammatory genes, including cytokines and adhesion molecules.[6]

-

Inhibition of Metalloproteinases: Nimesulide may inhibit the activity of matrix metalloproteinases (MMPs) in articular chondrocytes.[6] MMPs are involved in the degradation of the extracellular matrix, a key process in the pathophysiology of arthritis.

-

Reduction of Oxidant Release: Nimesulide can inhibit the release of oxidants from activated neutrophils and scavenge hypochlorous acid.[6]

-

Histamine Release Inhibition: The drug has been observed to reduce the release of histamine from mast cells.[6]

Signaling Pathway

The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the point of intervention for Artilide (Nimesulide).

Caption: Artilide's selective inhibition of COX-2 in the arachidonic acid pathway.

Experimental Protocols

The following outlines the methodologies for key experiments used to determine the mechanism of action of Nimesulide.

Determination of COX-1 and COX-2 Inhibition in Human Peripheral Monocytes

This assay differentiates between the inhibition of constitutive COX-1 and inducible COX-2 in a cellular context.

Objective: To measure the IC50 of Nimesulide for COX-1 and COX-2 in human peripheral monocytes.

Methodology:

-

Monocyte Isolation: Isolate peripheral blood monocytes from healthy volunteers.

-

COX-1 Assay (Unstimulated Cells):

-

Culture the isolated monocytes without any stimulant. These cells will exclusively express COX-1.[7]

-

Incubate the unstimulated monocytes with varying concentrations of Nimesulide.

-

Measure the production of prostaglandins (e.g., PGE2, TXB2) using a suitable method such as radioimmunoassay (RIA) or enzyme immunoassay (EIA).[5][8]

-

-

COX-2 Assay (LPS-Stimulated Cells):

-

Data Analysis:

-

Plot the percentage inhibition of prostaglandin synthesis against the concentration of Nimesulide for both COX-1 and COX-2.

-

Calculate the IC50 value for each enzyme, which is the concentration of Nimesulide required to inhibit 50% of the prostaglandin production.

-

Whole Blood Assay for COX-1 and COX-2 Activity

This ex vivo assay provides a more physiologically relevant assessment of COX selectivity.

Objective: To determine the COX-1/COX-2 selectivity ratio of Nimesulide in human whole blood.

Methodology:

-

Sample Collection: Draw whole blood from healthy volunteers.

-

COX-1 Activity Measurement (Serum Thromboxane B2):

-

Aliquot whole blood and allow it to clot at 37°C for a specified time to induce maximal thromboxane B2 (TxB2) production via platelet COX-1.

-

Add varying concentrations of Nimesulide to the blood samples before clotting.

-

Centrifuge the samples to obtain serum.

-

Measure the concentration of TxB2 in the serum using EIA.[8]

-

-

COX-2 Activity Measurement (LPS-Induced Prostaglandin E2):

-

Aliquot whole blood and incubate it with an anticoagulant.

-

Add varying concentrations of Nimesulide.

-

Stimulate the samples with LPS to induce COX-2 expression and subsequent PGE2 production in monocytes.

-

Centrifuge the samples to obtain plasma.

-

Measure the concentration of PGE2 in the plasma using EIA.[8]

-

-

Data Analysis:

-

Calculate the IC50 values for the inhibition of TxB2 (COX-1) and PGE2 (COX-2) production.

-

Determine the COX-1/COX-2 selectivity ratio.

-

Experimental Workflow Diagram

Caption: Workflow for the whole blood assay to determine COX selectivity.

Conclusion

The primary mechanism of action of Artilide (Nimesulide) is the selective inhibition of the COX-2 enzyme, which effectively reduces the production of pro-inflammatory prostaglandins. This selectivity is supported by quantitative data from various in vitro and ex vivo assays. Furthermore, evidence suggests that Nimesulide's therapeutic profile may be enhanced by its influence on other inflammatory pathways, including the modulation of NF-κB signaling and the inhibition of metalloproteinases. A thorough understanding of these multifaceted mechanisms is crucial for the continued development and targeted application of this and similar anti-inflammatory agents.

References

- 1. What is the mechanism of Nimesulide? [synapse.patsnap.com]

- 2. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activity of nimesulide on constitutive and inducible cyclooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of PGE2 production by nimesulide compared with diclofenac in the acutely inflamed joint of patients with arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Artilide (Nimesulide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artilide, with the active pharmaceutical ingredient Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Nimesulide, with a focus on its mechanism of action, metabolic fate, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Pharmacodynamics: The Molecular Actions of Nimesulide

The primary mechanism of action of Nimesulide is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Nimesulide reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Beyond its primary target, Nimesulide exhibits a range of pharmacodynamic effects that contribute to its therapeutic profile. These include the modulation of various inflammatory and cellular pathways, such as the inhibition of matrix metalloproteinases (MMPs), antioxidant properties, and the induction of apoptosis. Nimesulide has also been shown to influence critical signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

Signaling Pathways Modulated by Nimesulide

The anti-inflammatory effects of Nimesulide are mediated through its influence on key signaling pathways. The following diagrams illustrate the established mechanisms of action.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Nimesulide is rapidly and extensively absorbed following oral administration. It is widely distributed in the body and exhibits a high degree of binding to plasma proteins. The drug is primarily eliminated through metabolic transformation in the liver, with its metabolites being excreted in the urine and feces.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Nimesulide in healthy adult volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Nimesulide (100 mg, oral)

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | 2.86 - 6.50 mg/L | [3] |

| Tmax (Time to Peak Concentration) | 1.22 - 2.75 hours | [3] |

| Volume of Distribution (Vd) | 0.18 - 0.39 L/kg | [3] |

| Elimination Half-Life (t1/2) | 1.80 - 4.73 hours | [3] |

| Total Plasma Clearance | 31.02 - 106.16 mL/h/kg | [3] |

| Plasma Protein Binding | ~99% | [4] |

Table 2: Pharmacokinetic Parameters of Nimesulide's Active Metabolite (4'-hydroxy derivative)

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | 0.84 - 3.03 mg/L | [4] |

| Tmax (Time to Peak Concentration) | 2.61 - 5.33 hours | [4] |

| Elimination Half-Life (t1/2) | 2.89 - 4.78 hours | [4] |

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of Nimesulide's pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of Nimesulide and its metabolites in plasma is reversed-phase HPLC with UV detection.

Table 3: Example HPLC Method for Nimesulide Quantification in Human Plasma

| Parameter | Description |

| Sample Preparation | Protein precipitation with acetonitrile.[4] |

| Column | Chromolith Performance RP 18e.[4] |

| Mobile Phase | Aqueous 0.2% triethylamine (pH 3.0 with H3PO4) and methanol (1:1, v/v).[4] |

| Flow Rate | 1.5 mL/min.[4] |

| Detection Wavelength | 300 nm.[4] |

| Internal Standard | Nitrazepam.[4] |

| Lower Limit of Quantification | Nimesulide: 64 ng/mL; 4'-hydroxy-nimesulide: 41 ng/mL.[4] |

Pharmacodynamic Analysis: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model is employed to assess the anti-inflammatory activity of compounds like Nimesulide.

Protocol Summary:

-

Animals: Wistar albino rats are commonly used.[5]

-

Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in the right hind paw induces a localized inflammatory response.[5]

-

Drug Administration: Nimesulide or a vehicle is administered (e.g., orally) typically one hour before the carrageenan injection.[5]

-

Measurement: The volume of the paw is measured using a plethysmometer at baseline and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]

-

Data Analysis: The percentage inhibition of edema in the drug-treated group is calculated relative to the control group.[5]

Clinical Trial Protocol in Osteoarthritis

The efficacy and safety of Nimesulide have been evaluated in numerous clinical trials. The following provides a general outline of a typical study design in patients with osteoarthritis.

Table 4: Representative Clinical Trial Design for Nimesulide in Osteoarthritis

| Component | Description | Reference |

| Study Design | Multicenter, randomized, double-blind, controlled study. | [6] |

| Patient Population | Patients with osteoarthritis of the hip and/or knee with moderate to severe pain. | [6] |

| Intervention | Nimesulide (e.g., 100 mg twice daily, orally). | [7] |

| Comparator | Placebo or another NSAID (e.g., Piroxicam, Ketoprofen, Naproxen). | [6][7] |

| Treatment Duration | Varies, e.g., 2 weeks to 2 months. | [7] |

| Primary Outcome Measures | - Pain on movement (Visual Analog Scale) - Morning stiffness score - Lequesne index | [6] |

| Secondary Outcome Measures | - Global assessment of efficacy and tolerability by patient and physician - Incidence of adverse events | [6] |

Conclusion

Artilide (Nimesulide) is a potent NSAID with a well-characterized pharmacokinetic and pharmacodynamic profile. Its primary mechanism of action, the selective inhibition of COX-2, is complemented by a range of non-COX-2 mediated effects that contribute to its anti-inflammatory and analgesic properties. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. A thorough understanding of its molecular interactions and metabolic fate is crucial for its continued investigation and potential development of novel therapeutic applications.

References

- 1. What is the mechanism of Nimesulide? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. benchchem.com [benchchem.com]

- 6. A randomized, double-blind, multicenter trial of nimesulide-beta-cyclodextrin versus naproxen in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nimesulide in the treatment of osteoarthritis. Double-blind studies in comparison with piroxicam, ketoprofen and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

Artilide Fumarate for Cardiac Arrhythmia Research: A Technical Guide

Disclaimer: Publicly available research data specifically on artilide fumarate is limited. This guide leverages data from its close structural and functional analog, ibutilide fumarate, a well-characterized Class III antiarrhythmic agent, to provide a comprehensive technical overview for research and development professionals. The information presented herein should be considered in this context, and further direct experimental validation for artilide fumarate is essential.

Introduction to Artilide Fumarate

Artilide fumarate (also known as U-88943E) is a Class III antiarrhythmic agent, structurally related to ibutilide and sotalol.[1] As a member of this class, its primary mechanism of action is the prolongation of the cardiac action potential, which in turn increases the effective refractory period of myocardial tissue.[2][3] This electrophysiological effect is the basis for its potential utility in the treatment of various cardiac arrhythmias, particularly those involving re-entrant circuits.[2] Preclinical evidence suggests that artilide is effective in suppressing induced ventricular arrhythmias, an action associated with significant increases in ventricular refractoriness and monophasic action potential duration.[1]

Mechanism of Action

The antiarrhythmic effect of Class III agents like artilide is primarily mediated by the blockade of potassium channels involved in the repolarization phase of the cardiac action potential.[2][3] The primary target is the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[4] By inhibiting IKr, artilide is presumed to delay the efflux of potassium ions from the cardiomyocyte, thereby prolonging the action potential duration (APD) and, consequently, the QT interval on the electrocardiogram (ECG).[2]

Some Class III agents, including the related compound ibutilide, may also have a secondary mechanism of action involving the enhancement of the late inward sodium current (INa-late).[5] This dual action contributes to a more pronounced prolongation of the APD.

Quantitative Data (Based on Ibutilide Fumarate)

The following tables summarize the expected quantitative effects of a Class III antiarrhythmic agent like artilide, based on published data for its analog, ibutilide.

Table 1: Electrophysiological Effects of Ibutilide Fumarate

| Parameter | Species | Model | Dosage/Concentration | Effect | Reference |

| Atrial Monophasic Action Potential Duration | Human | In vivo | 0.01 mg/kg IV | Increased | [6] |

| Ventricular Monophasic Action Potential Duration | Human | In vivo | 0.01 mg/kg IV | Increased | [6] |

| Atrial Effective Refractory Period | Human | In vivo | 0.01 mg/kg IV | Prolonged | [5] |

| QT Interval | Human | In vivo | Dose-dependent | Prolonged | [5] |

Table 2: Clinical Efficacy of Intravenous Ibutilide Fumarate for Atrial Fibrillation/Flutter Conversion

| Study Population | Comparator | Ibutilide Conversion Rate | Comparator Conversion Rate | p-value | Reference |

| Atrial Flutter | Propafenone | 90% | 30% | < 0.01 | [7] |

| Atrial Fibrillation | Propafenone | 70.7% | 48.8% | 0.043 | [8] |

| Atrial Fibrillation (Post-cardiac surgery) | Amiodarone | 45% (at 4 hours) | 50% (at 4 hours) | Not significant | [9] |

Experimental Protocols

In Vitro Assessment: Automated Patch-Clamp for hERG (IKr) Channel Blockade

This protocol is designed to determine the inhibitory concentration (IC50) of a test compound like artilide on the hERG potassium channel, a critical step in assessing proarrhythmic risk.[10]

Objective: To quantify the potency of artilide fumarate in blocking the IKr current.

Materials:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the hERG channel.

-

Automated patch-clamp system (e.g., IonFlux, QPatch).

-

Extracellular solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Intracellular solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).

-

Artilide fumarate stock solution (in DMSO).

Procedure:

-

Cell Preparation: Culture hERG-expressing cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the extracellular solution at the desired concentration for the automated patch-clamp system.

-

System Setup: Prime the microfluidic plates or chips of the automated patch-clamp system with extracellular and intracellular solutions.

-

Cell Trapping and Sealing: Load the cell suspension into the system. The system will automatically trap individual cells and form a high-resistance (GΩ) seal between the cell membrane and the recording aperture.

-

Whole-Cell Configuration: Apply a brief suction pulse to rupture the cell membrane under the pipette, achieving the whole-cell patch-clamp configuration.

-

Voltage Protocol and Recording:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.

-

Apply a repolarizing step to -50 mV to elicit the characteristic hERG tail current. This tail current is measured as the peak outward current.

-

-

Compound Application:

-

After establishing a stable baseline recording, perfuse the cells with increasing concentrations of artilide fumarate.

-

Allow for a sufficient incubation period (e.g., 3-5 minutes) at each concentration to reach steady-state block.

-

Record the hERG tail current at each concentration.

-

-

Data Analysis:

-

Measure the peak tail current amplitude at each artilide concentration and normalize it to the baseline current.

-

Plot the percentage of current inhibition against the logarithm of the artilide concentration.

-

Fit the data to a Hill equation to determine the IC50 value.

-

Ex Vivo Assessment: Langendorff-Perfused Rabbit Heart Model

This model is used to assess the proarrhythmic potential of a drug by measuring its effects on cardiac electrophysiology in an isolated, intact heart.[11][12][13]

Objective: To evaluate the effects of artilide fumarate on action potential duration and its potential to induce arrhythmias in an ex vivo setting.

Materials:

-

New Zealand White rabbits.

-

Langendorff perfusion system.

-

Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose.

-

Monophasic action potential (MAP) recording electrodes.

-

ECG recording system.

-

Pacing electrodes.

Procedure:

-

Heart Isolation: Anesthetize the rabbit and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

-

Cannulation and Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C and a constant pressure (e.g., 80 cm H2O).

-

Instrumentation:

-

Place ECG electrodes on the heart surface to record a pseudo-ECG.

-

Position a MAP electrode on the left ventricular epicardium to record action potentials.

-

Place pacing electrodes on the right ventricle for controlled pacing.

-

-

Stabilization: Allow the heart to stabilize for at least 30 minutes, ensuring a stable heart rate, coronary flow, and MAP signal.

-

Baseline Recordings: Record baseline ECG and MAP parameters, including QT interval and MAP duration at 90% repolarization (MAPD90), at a fixed pacing cycle length (e.g., 500 ms).

-

Drug Perfusion: Introduce artilide fumarate into the perfusate at increasing concentrations.

-

Data Acquisition: At each concentration, after a period of equilibration, record the ECG and MAP parameters.

-

Proarrhythmia Assessment: After drug administration, the heart can be challenged with programmed electrical stimulation (e.g., premature stimuli) to assess the vulnerability to induced arrhythmias like Torsades de Pointes.

-

Data Analysis: Compare the changes in QT interval and MAPD90 from baseline at each drug concentration. Document the incidence and type of any spontaneous or induced arrhythmias.

In Vivo Assessment: Canine Model of Atrial Fibrillation

This model is used to evaluate the efficacy of an antiarrhythmic agent in terminating and preventing atrial fibrillation (AF).[14][15][16]

Objective: To determine the effectiveness of artilide fumarate in converting induced, sustained AF to sinus rhythm.

Materials:

-

Mongrel dogs.

-

Anesthesia (e.g., morphine-chloralose).

-

Multi-electrode recording catheters.

-

Intracardiac electrogram recording system.

-

External programmable stimulator.

-

Phenylephrine for inducing hypertension.

Procedure:

-

Animal Preparation: Anesthetize the dog, intubate, and provide mechanical ventilation. Catheterize the femoral artery and vein for blood pressure monitoring and drug administration.

-

Catheter Placement: Under fluoroscopic guidance, introduce multi-electrode catheters into the right atrium and coronary sinus for recording and pacing.

-

Induction of Atrial Fibrillation:

-

Induce hypertension by continuous infusion of phenylephrine (e.g., 2 µg/kg/min) to increase vagal tone.

-

Initiate rapid atrial pacing (e.g., 40 Hz for 20 minutes) to induce sustained AF.

-

Confirm sustained AF after cessation of pacing.

-

-

Drug Administration: Once sustained AF is established, administer a bolus or infusion of artilide fumarate intravenously.

-

Monitoring and Data Collection: Continuously record surface ECG and intracardiac electrograms. Monitor the atrial rhythm for conversion to sinus rhythm.

-

Efficacy Endpoint: The primary endpoint is the successful conversion of AF to sinus rhythm within a specified timeframe after drug administration.

-

Post-Conversion Assessment: If conversion occurs, the atrial effective refractory period can be measured to assess the electrophysiological effects of the drug. Re-induction of AF can also be attempted to evaluate the drug's prophylactic efficacy.

-

Data Analysis: Calculate the conversion rate of AF and the time to conversion. Analyze changes in electrophysiological parameters before and after drug administration.

Mandatory Visualizations

Conclusion

Artilide fumarate is a promising Class III antiarrhythmic agent based on its structural similarity to ibutilide and early preclinical findings. Its mechanism of action, centered on the prolongation of the cardiac action potential, offers a sound basis for its potential efficacy in treating atrial and ventricular arrhythmias. However, a comprehensive understanding of its pharmacological profile, including its precise ion channel selectivity, potency, and proarrhythmic risk, requires further dedicated research. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of artilide fumarate, from in vitro channel pharmacology to in vivo efficacy models. Such studies are crucial to delineate its therapeutic potential and to position it within the landscape of antiarrhythmic drug development.

References

- 1. medkoo.com [medkoo.com]

- 2. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 3. partone.litfl.com [partone.litfl.com]

- 4. A current understanding of drug-induced QT prolongation and its implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophysiology and pharmacology of ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative efficacy of intravenous ibutilide versus procainamide for enhancing termination of atrial flutter by atrial overdrive pacing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical comparison of ibutilide and propafenone for converting atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of intravenous ibutilide vs. propafenone for rapid termination of recent onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ibutilide versus amiodarone in atrial fibrillation: a double-blinded, randomized study [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Langendorff heart - Wikipedia [en.wikipedia.org]

- 13. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]

- 14. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ahajournals.org [ahajournals.org]

Beyond COX-2: An In-Depth Technical Guide to the Novel Therapeutic Targets of Artilide (Nimesulide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artilide, the brand name for the non-steroidal anti-inflammatory drug (NSAID) nimesulide, is well-established as a preferential cyclooxygenase-2 (COX-2) inhibitor.[1][2][3] This primary mechanism of action, which involves the blockade of prostaglandin synthesis, underpins its anti-inflammatory, analgesic, and antipyretic properties. However, a growing body of evidence reveals that the therapeutic effects of nimesulide extend beyond COX-2 inhibition, involving a complex and multifaceted engagement with a range of other molecular targets.[4][5][6] This technical guide provides a comprehensive exploration of these novel, non-COX-2 mediated therapeutic targets of nimesulide. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into its diverse pharmacological profile. This document details nimesulide's influence on key inflammatory and cellular pathways, including the inhibition of phosphodiesterase IV, modulation of neutrophil activity, suppression of tumor necrosis factor-alpha (TNF-α), inhibition of matrix metalloproteinases (MMPs), interaction with the glucocorticoid receptor system, and its emerging potential as an anti-cancer agent through the targeting of tubulin and heat shock protein 27 (HSP27). Quantitative data are summarized in structured tables for clear comparison, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of nimesulide's multifaceted molecular interactions.

Inhibition of Phosphodiesterase Type IV (PDE4)

Nimesulide has been identified as an inhibitor of phosphodiesterase type IV (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[6][7][8] By inhibiting PDE4, nimesulide increases intracellular cAMP levels, which in turn suppresses the activation of inflammatory cells and the production of pro-inflammatory mediators.[7][9][10] This mechanism contributes significantly to its overall anti-inflammatory effect, independent of COX-2 inhibition.

Quantitative Data: PDE4 Inhibition

| Parameter | Value | Cell Type |

| IC50 | 39 ± 2 µM | Polymorphonuclear leukocyte cytosol |

Table 1: Inhibitory concentration of nimesulide on phosphodiesterase type IV.[7]

Experimental Protocol: Measurement of Superoxide Anion Production in Neutrophils

This protocol is adapted from a study investigating the effect of nimesulide on superoxide anion production in stimulated polymorphonuclear leukocytes.[7][11][12]

Objective: To quantify the production of superoxide anions by neutrophils in response to a stimulant, with and without the presence of nimesulide.

Materials:

-

Human peripheral blood

-

Ficoll-Paque solution for neutrophil isolation[13]

-

Krebs-Ringer phosphate buffer (KRP)[13]

-

Cytochrome c (from horse heart)

-

Superoxide dismutase (SOD)

-

Stimulants: N-formyl-methionyl-leucyl-phenylalanine (fMLP) or Phorbol Myristate Acetate (PMA)[12][14]

-

Nimesulide

-

Spectrophotometer

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation.[13] Resuspend the purified neutrophils in ice-cold Ca2+-free KRP.[13]

-

Reaction Mixture Preparation: In a spectrophotometer cuvette, prepare a reaction mixture containing neutrophils (e.g., 1 x 10^6 cells), cytochrome c (e.g., 100 µM), and KRP.

-

Nimesulide Pre-incubation: For the experimental group, add nimesulide at the desired concentrations and pre-incubate the neutrophil suspension for a specified time (e.g., 10 minutes) at 37°C. For the control group, add the vehicle (e.g., DMSO) instead of nimesulide.

-

Stimulation: Initiate the reaction by adding the stimulant (fMLP or PMA) to the cuvette.

-

Spectrophotometric Measurement: Immediately measure the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance at this wavelength.

-

Control for Specificity: In a separate control experiment, add superoxide dismutase (SOD) to the reaction mixture before the stimulant. SOD will dismutate the superoxide anions, thus preventing the reduction of cytochrome c. This allows for the determination of the specific superoxide-dependent cytochrome c reduction.

-

Calculation: Calculate the rate of superoxide anion production based on the change in absorbance over time, using the extinction coefficient for reduced cytochrome c.

Signaling Pathway: PDE4 Inhibition

Caption: Nimesulide inhibits PDE4, leading to increased cAMP levels and subsequent suppression of the inflammatory response.

Modulation of Neutrophil Activity

Nimesulide has been shown to directly modulate several functions of neutrophils, key cells in the inflammatory process.[12] This includes the inhibition of their migration, adherence to endothelial cells, and the release of damaging reactive oxygen species (ROS) and enzymes.[15][16]

Quantitative Data: Neutrophil Function

| Parameter | Effect of Nimesulide |

| Superoxide Anion Production | Dose-dependent decrease[7] |

| Neutrophil Transendothelial Migration | Inhibited[15] |

| Neutrophil Adherence to Endothelial Cells | Markedly reduced[15] |

Table 2: Effects of nimesulide on various neutrophil functions.

Experimental Protocol: Neutrophil Transendothelial Migration Assay

This protocol is based on studies evaluating the effect of nimesulide on neutrophil migration across an endothelial cell monolayer.[15]

Objective: To assess the ability of neutrophils to migrate through a layer of endothelial cells in the presence or absence of nimesulide.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Neutrophils (isolated as described in section 1.2)

-

Two-compartment migration chambers (e.g., Transwell inserts) with polycarbonate filters

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Nimesulide

-

Microplate reader

Procedure:

-

Endothelial Cell Monolayer Culture: Culture HUVECs to confluence on the polycarbonate filters of the migration chamber inserts.

-

Activation of Endothelial Cells: Treat the HUVEC monolayers with TNF-α for approximately 4 hours to activate the endothelium, making it permissive for neutrophil migration.

-

Neutrophil Treatment: Pre-incubate isolated neutrophils with nimesulide at various concentrations or with a vehicle control.

-

Migration Assay: Add the treated neutrophils to the upper compartment of the migration chambers containing the activated HUVEC monolayers. The lower compartment should contain a chemoattractant (e.g., fMLP).

-

Incubation: Incubate the chambers for a sufficient time to allow for neutrophil migration (e.g., 2-4 hours) at 37°C.

-

Quantification of Migrated Neutrophils: Quantify the number of neutrophils that have migrated to the lower compartment. This can be done by lysing the cells in the lower chamber and measuring the activity of a neutrophil-specific enzyme (e.g., myeloperoxidase) using a colorimetric assay and a microplate reader.

-

Data Analysis: Express the results as the percentage of migrated neutrophils relative to the total number of neutrophils added to the upper chamber.

Suppression of Tumor Necrosis Factor-alpha (TNF-α)

Nimesulide has been demonstrated to prevent the elevation of plasma TNF-α levels in response to inflammatory stimuli.[17] TNF-α is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases.[18][] The ability of nimesulide to inhibit TNF-α production represents another significant COX-2 independent anti-inflammatory mechanism.

Signaling Pathway: TNF-α Suppression

Caption: Nimesulide inhibits the production of the pro-inflammatory cytokine TNF-α from activated macrophages.

Inhibition of Matrix Metalloproteinases (MMPs)

In the context of osteoarthritis, nimesulide has been shown to reduce the serum levels of matrix metalloproteinases (MMPs), specifically MMP-3 and MMP-8.[20] MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, and their inhibition by nimesulide suggests a potential chondroprotective effect.[6][20]

Quantitative Data: MMP Inhibition

| Parameter | Baseline (Mean ± SD) | After 3 Weeks of Nimesulide (100 mg twice daily) (Mean ± SD) | Percentage Change |

| MMP-3 (ng/mL) | 45.3 ± 12.1 | 32.1 ± 9.8 | ↓ 29.1% |

| MMP-8 (ng/mL) | 15.2 ± 5.4 | 10.8 ± 4.1 | ↓ 28.9% |

Table 3: Effect of nimesulide on serum levels of MMP-3 and MMP-8 in patients with osteoarthritis.[6]

Experimental Protocol: Measurement of Serum MMP Levels

This protocol is based on a pilot clinical study that measured MMP levels in osteoarthritis patients treated with nimesulide.[20]

Objective: To determine the serum concentrations of MMP-3 and MMP-8 in patients before and after treatment with nimesulide.

Materials:

-

Patient blood samples (serum)

-

Human MMP-3 and MMP-8 immunoassay kits (e.g., ELISA kits)[16][21]

-

Microplate reader

Procedure:

-

Sample Collection: Collect peripheral blood samples from patients with radiologically confirmed osteoarthritis of the knee or hip at baseline and after a 3-week treatment period with 100 mg of nimesulide administered twice daily.[6]

-

Serum Preparation: Process the blood samples to obtain serum and store at -80°C until analysis.[21][22]

-

Immunoassay: Perform the immunoassays for MMP-3 and MMP-8 according to the manufacturer's instructions provided with the commercial kits. This typically involves the following steps:

-

Coating a microplate with capture antibodies specific for MMP-3 or MMP-8.

-

Adding patient serum samples and standards to the wells.

-

Incubating to allow the MMPs to bind to the capture antibodies.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Incubating to allow the detection antibody to bind to the captured MMPs.

-

Washing the plate again.

-

Adding a substrate that is converted by the enzyme into a colored product.

-

Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

-

-

Data Analysis: Calculate the concentrations of MMP-3 and MMP-8 in the serum samples by comparing their absorbance values to a standard curve generated from known concentrations of the respective MMPs.

Interaction with the Glucocorticoid Receptor System

A novel and significant finding is that nimesulide, at therapeutically relevant concentrations, can induce the intracellular phosphorylation and activation of glucocorticoid receptors.[23][24][25] This activation leads to their binding to target genes, suggesting that some of the anti-inflammatory effects of nimesulide may be mediated through the glucocorticoid signaling pathway.[23][24][25]

Experimental Workflow: Assessing Glucocorticoid Receptor Activation

Caption: Experimental workflow to investigate the effect of nimesulide on glucocorticoid receptor (GR) activation in human synovial fibroblasts.

Anti-Cancer Potential: Targeting Tubulin and HSP27

Emerging research has highlighted the potential of nimesulide and its analogues as anti-cancer agents.[15][26][27] This anti-neoplastic activity appears to be mediated, at least in part, through the targeting of tubulin and heat shock protein 27 (HSP27), both of which are upregulated in cancer cells and play crucial roles in cell division and proliferation.[26][27]

Quantitative Data: Anti-Cancer Activity of Nimesulide Analogues

| Cell Line | IC50 Range (µM) | Cancer Type |

| SKOV3 | 0.23 - 2.02 | Ovarian Cancer |

| SKBR3 | 0.50 - 3.73 | Breast Cancer |

Table 4: Cytotoxic activity of nimesulide analogues in female cancer cell lines.[26]

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the anti-proliferative effects of nimesulide on cancer cells.[28][29][30][31]

Objective: To determine the effect of nimesulide on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., PANC-1, SKOV3, SKBR3)

-

Cell culture medium and supplements

-

Nimesulide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Nimesulide Treatment: Treat the cells with various concentrations of nimesulide for different time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each nimesulide concentration compared to the vehicle control. The IC50 value (the concentration of nimesulide that inhibits cell growth by 50%) can be determined from the dose-response curve.

Signaling Pathway: TRAIL-Induced Apoptosis Enhancement

Recent studies have shown that nimesulide can sensitize pancreatic cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis by promoting the clustering of Death Receptor 5 (DR5).[17][28]

Caption: Nimesulide enhances TRAIL-induced apoptosis by promoting the clustering of Death Receptor 5 (DR5).

Conclusion

The therapeutic actions of Artilide (nimesulide) are not solely attributable to its well-established preferential inhibition of COX-2. This technical guide has elucidated a range of additional molecular mechanisms that contribute to its anti-inflammatory, analgesic, and potentially chondroprotective and anti-cancer properties. By inhibiting phosphodiesterase IV, modulating neutrophil function, suppressing TNF-α production, inhibiting matrix metalloproteinases, interacting with the glucocorticoid receptor system, and targeting key proteins in cancer cell proliferation, nimesulide presents a complex and multifaceted pharmacological profile. A thorough understanding of these non-COX-2 mediated actions is crucial for the continued exploration of its therapeutic potential and for the development of novel anti-inflammatory and anti-cancer agents with improved efficacy and safety profiles. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

- 1. A Comprehensive Review of Nimesulide's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 2. Nimesulide: an NSAID that preferentially inhibits COX-2, and has various unique pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Introduction to "nimesulide: beyond COX-2" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Nimesulide decreases superoxide production by inhibiting phosphodiesterase type IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Nimesulide? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of neutrophil oxidative metabolism by nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Matrix metalloproteinases-3 (MMP-3) serum level and genetic polymorphisms associated with rheumatoid arthritis - Al-Nuaimy - Russian Journal of Infection and Immunity [iimmun.ru]

- 17. Nimesulide, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 20. Effect of nimesulide on metalloproteinases and matrix degradation in osteoarthritis: a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Matrix Metalloproteinases-3 Baseline Serum Levels in Early Rheumatoid Arthritis Patients without Initial Radiographic Changes: A Two-Year Ultrasonographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Physiological matrix metalloproteinase (MMP) concentrations: comparison of serum and plasma specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effect of nimesulide on glucocorticoid receptor activity in human synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. preprints.org [preprints.org]

- 27. researchgate.net [researchgate.net]

- 28. Nimesulide, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Nimesulide inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

The Multifaceted Effects of Artilide (Nimesulide) on Cellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artilide, the brand name for the selective cyclooxygenase-2 (COX-2) inhibitor Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) with a well-established role in managing pain and inflammation. Beyond its primary mechanism of action, a growing body of evidence reveals that Nimesulide exerts a complex and multifaceted influence on a variety of cellular signaling pathways. These interactions extend to critical processes such as apoptosis, cell cycle regulation, and the modulation of key inflammatory and cancer-related signaling cascades, including NF-κB, MAPK, Wnt/β-catenin, and PTEN/Akt. This technical guide provides a comprehensive overview of the molecular interactions of Nimesulide, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways to support further research and drug development efforts.

Introduction

Nimesulide is a sulfonanilide compound that exhibits a higher selectivity for inhibiting the COX-2 isoenzyme over COX-1. This selectivity is believed to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs. While the anti-inflammatory and analgesic effects of Nimesulide are primarily attributed to the inhibition of prostaglandin synthesis via the COX-2 pathway, its influence on cellular function is far more intricate. This guide delves into the non-COX-2 mediated effects of Nimesulide, exploring its impact on critical signaling pathways that govern cell fate and function.

Effects on Apoptosis

Nimesulide has been demonstrated to induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent. The pro-apoptotic effects of Nimesulide are mediated through both intrinsic and extrinsic pathways, involving the regulation of key apoptotic proteins.

Modulation of Bcl-2 Family Proteins

Studies have shown that Nimesulide can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it has been observed to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization and the release of cytochrome c, a key event in the intrinsic apoptotic pathway.

Activation of Caspases

Nimesulide treatment has been shown to lead to the activation of initiator and executioner caspases. In human non-small cell lung cancer cells, Nimesulide, in combination with ionizing radiation, was found to induce the cleavage and activation of caspase-8, an initiator caspase in the extrinsic pathway, as well as caspase-3 and caspase-9, which are key executioner and initiator caspases, respectively. The activation of caspase-3 leads to the cleavage of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.

Sensitization to TRAIL-Induced Apoptosis

Nimesulide can sensitize pancreatic cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. This sensitization is achieved by promoting the clustering of Death Receptor 5 (DR5) in the plasma membrane, thereby enhancing the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of the caspase cascade.

Quantitative Data on Apoptotic Effects

| Cell Line | Concentration (µM) | Effect | Reference |

| SGC-7901 (Gastric) | 400 | 22.02 ± 1.27% apoptotic cells | |

| AsPC1 (Pancreatic) | 50 (with TRAIL) | >90% increase in apoptosis | |

| Panc1 (Pancreatic) | 50 (with TRAIL) | >90% increase in apoptosis |

Effects on Cell Cycle Regulation

Nimesulide can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.

G0/G1 Phase Arrest

A common effect of Nimesulide on cancer cells is the induction of cell cycle arrest at the G0/G1 phase. This is often accompanied by a decrease in the proportion of cells in the S and G2/M phases. This G0/G1 arrest is, at least in part, mediated by the upregulation of the cyclin-dependent kinase inhibitor p27Kip1. p27Kip1 binds to and inhibits the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes, which are essential for the G1 to S phase transition.

Quantitative Data on Cell Cycle Effects

| Cell Line | Treatment Duration (h) | Nimesulide Concentration (µmol/L) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| SGC-7901 | 72 | 0 | 54.12 ± 2.11 | 32.15 ± 1.54 | 13.73 ± 0.98 | |

| SGC-7901 | 72 | 100 | 62.34 ± 2.34 | 25.43 ± 1.32 | 12.23 ± 0.87 | |

| SGC-7901 | 72 | 200 | 68.76 ± 2.56 | 20.12 ± 1.11 | 11.12 ± 0.76 | |

| SGC-7901 | 72 | 400 | 75.43 ± 2.87 | 15.34 ± 0.98 | 9.23 ± 0.65 |

Modulation of Key Signaling Pathways

Nimesulide's influence extends to several critical intracellular signaling pathways that are often dysregulated in inflammatory diseases and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Nimesulide has been shown to inhibit the activation of NF-κB. This inhibition can occur through the suppression of radiation-induced NF-κB target genes, such as MnSOD and survivin. By inhibiting NF-κB, Nimesulide can reduce the expression of pro-inflammatory cytokines and anti-apoptotic proteins.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Nimesulide has been shown to inhibit the MAPK/COX-2 signaling pathway. Specifically, it can reduce the expression of phosphorylated c-Jun N-terminal kinase (p-JNK) and p38 MAPK.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. Nimesulide has been found to inhibit the Wnt/β-catenin signaling pathway in gastric cancer cells. It achieves this by increasing the expression of APC (Adenomatous Polyposis Coli) and promoting the activation of GSK3β (Glycogen Synthase Kinase 3 Beta), which leads to the degradation of β-catenin. This, in turn, downregulates the expression of Wnt target genes like c-Myc and Cyclin D1.

PTEN/Akt Signaling Pathway

The PTEN/Akt pathway is a critical regulator of cell growth, survival, and metabolism. Nimesulide has been shown to enhance the expression of the tumor suppressor PTEN (Phosphatase and Tensin Homolog). Increased PTEN expression leads to the inhibition of the PI3K/Akt signaling pathway, which in turn can suppress cancer cell growth and induce apoptosis.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of Nimesulide on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., SGC-7901)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Nimesulide (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Nimesulide (e.g., 0, 50, 100, 200, 400 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells after Nimesulide treatment.

Materials:

-

Cancer cell line

-

Nimesulide

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with Nimesulide as described for the MTT assay.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

Objective: To determine the effect of Nimesulide on cell cycle distribution.

Materials:

-

Cancer cell line

-

Nimesulide

-

PBS

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Treat cells with Nimesulide.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.

-

Add PI staining solution and incubate for 15 minutes in the dark.

-

Analyze the DNA content by flow cytometry. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Objective: To detect changes in the expression of specific proteins in response to Nimesulide.

Materials:

-

Cancer cell line

-

Nimesulide

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, p27Kip1, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with Nimesulide and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using ECL substrate and an imaging system.

-

Use a loading control like β-actin to normalize the data.

Conclusion

Artilide (Nimesulide) is more than a simple COX-2 inhibitor. Its ability to modulate a wide array of cellular signaling pathways, including those governing apoptosis and cell cycle, highlights its potential for repositioning in therapeutic areas beyond inflammation and pain, particularly in oncology. The detailed information on its molecular interactions, quantitative effects, and experimental methodologies provided in this guide serves as a valuable resource for researchers and drug development professionals. Further investigation into the intricate mechanisms of Nimesulide's action will undoubtedly open new avenues for the development of novel therapeutic strategies.

In Vitro Anti-inflammatory Properties of Artilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artilide, with the active pharmaceutical ingredient Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its preferential inhibition of cyclooxygenase-2 (COX-2).[1] This selective action forms the cornerstone of its anti-inflammatory, analgesic, and antipyretic properties, while potentially mitigating the gastrointestinal side effects associated with non-selective NSAIDs.[2] Beyond its primary mechanism of COX-2 inhibition, extensive in vitro research has unveiled a broader spectrum of anti-inflammatory activities, including the modulation of key signaling pathways and the inhibition of various inflammatory mediators. This technical guide provides an in-depth overview of the in vitro studies elucidating the anti-inflammatory properties of Artilide (Nimesulide), presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Core Mechanism of Action: Selective COX-2 Inhibition

The principal mechanism of Artilide's anti-inflammatory effect is its selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1] In cellular models, this targeted inhibition results in a significant reduction of prostaglandin E2 (PGE2), a major product of COX-2 activity.[1]

Quantitative Data: COX-1 and COX-2 Inhibition

The in vitro selectivity of Nimesulide for COX-2 over COX-1 has been demonstrated in various assay systems. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this selectivity.

| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Human Whole Blood Assay | >100 | 7.3 | >13.7 | [3] |

| Canine Whole Blood Assay | 20.3 ± 2.8 | 1.6 ± 0.4 | 12.99 ± 3.41 | [4] |

| Purified Ovine COX Enzymes | >100 | 70 ± 35 (time-dependent) to 0.07 ± 0.05 | Variable | [3] |

| General Reference | - | 26 | - | [5] |

Inhibition of Inflammatory Mediators

Artilide's anti-inflammatory profile extends to the inhibition of various pro-inflammatory molecules beyond prostaglandins.

Cytokine Inhibition

In vitro studies have demonstrated that Nimesulide can suppress the production of key pro-inflammatory cytokines.

| Cytokine | Cell Type | Stimulus | Nimesulide Concentration | Inhibition | Reference |

| IL-6 | Human Articular Chondrocytes | IL-1β | Therapeutic concentrations | Significant decrease | [6] |

| IL-6 | Human OA Synovial Fibroblasts | - | Therapeutic concentrations | Significant reduction | [6] |

| TNF-α | - | - | - | - |

Note: Specific quantitative data on TNF-α inhibition by Nimesulide was not detailed in the provided search results, though its involvement in the inflammatory cascade affected by Nimesulide is acknowledged.

Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS) Inhibition

Nimesulide has been shown to inhibit the production of nitric oxide, a potent inflammatory mediator, by suppressing the expression of inducible nitric oxide synthase (iNOS) in various cell types.

| Cell Type | Stimulus | Effect of Nimesulide | Reference |

| Rat Alveolar Macrophages | LPS | Scavenged NO and suppressed iNOS expression | [7] |

Lipoxygenase (LOX) Inhibition

While the primary target of Nimesulide is COX-2, some studies suggest it may also exert an inhibitory effect on the lipoxygenase (LOX) pathway, which is responsible for the production of leukotrienes, another class of inflammatory mediators. One study reported an IC50 value of 19.87 ± 0.85 µM for Nimesulide against 15-lipoxygenase.[8]

Modulation of Intracellular Signaling Pathways

Artilide's anti-inflammatory effects are also mediated through its influence on critical intracellular signaling cascades that regulate the expression of inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response. In vitro studies have shown that Nimesulide can inhibit the NF-κB signaling pathway. This inhibition is thought to occur, at least in part, through the suppression of IκBα phosphorylation, which prevents the translocation of the active NF-κB dimer to the nucleus.[9][10][11]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

MAPK pathways, including p38 and JNK, are also implicated in the inflammatory response. Nimesulide has been shown to inhibit the phosphorylation of p38 and JNK, thereby downregulating MAPK signaling and suppressing the broader inflammatory response.[1]

Inhibition of Matrix Metalloproteinases (MMPs)

In the context of osteoarthritis, Nimesulide has been shown to have a protective effect on cartilage by inhibiting the synthesis of matrix metalloproteinases (MMPs), such as stromelysin (MMP-3) and collagenase (MMP-1), which are responsible for the degradation of the extracellular matrix.[12][13]

| MMP | Cell/Tissue Type | Effect of Nimesulide | Reference |

| MMP-1 | Human Osteoarthritic Cartilage | Significant reduction in synthesis | [12] |

| MMP-3 | Human Osteoarthritic Cartilage | Significant reduction in synthesis | [12] |

| Stromelysin | Human Articular Chondrocytes | Inhibition of release | [13] |

Experimental Protocols

Cyclooxygenase (COX) Activity Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory effect of Artilide on COX-1 and COX-2 activity.

Materials:

-

COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

NaOH

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

Positive Control (e.g., a known COX inhibitor)

-

Artilide (Nimesulide) stock solution

-

96-well microplate

-

Microplate reader capable of fluorescence measurement

Procedure:

-

Reagent Preparation: Prepare working solutions of COX Assay Buffer, COX Probe, NaOH, COX Cofactor, and Arachidonic Acid according to the assay kit manufacturer's instructions.

-

Sample Preparation: Prepare serial dilutions of Artilide in COX Assay Buffer.

-

Reaction Setup:

-

Set up duplicate wells for each sample concentration, a positive control, and a no-inhibitor control.

-

To each well, add 2-20 µL of the sample or control, and adjust the volume to 20 µL with COX Assay Buffer.

-

Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add the appropriate volume to each well.

-

Add 2 µL of either COX-1 or COX-2 enzyme to the respective wells.

-

-

Initiate Reaction: Add 10 µL of diluted Arachidonic Acid/NaOH solution to each well to start the reaction.

-

Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the probe used.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each well. Determine the percent inhibition for each Artilide concentration compared to the no-inhibitor control. Calculate the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol describes the measurement of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

Artilide (Nimesulide) stock solution

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

-

Cell Treatment: Pre-treat the cells with various concentrations of Artilide for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.

-

Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

In a new 96-well plate, add 100 µL of the collected supernatant.

-

Prepare a standard curve of sodium nitrite (0-100 µM).

-

Mix equal volumes of Griess Reagent Component A and Component B immediately before use. Add 100 µL of the mixed Griess Reagent to each well containing supernatant and standards.

-

-

Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm.

-

Data Analysis: Determine the nitrite concentration in the samples from the sodium nitrite standard curve. Calculate the percentage of NO inhibition for each Artilide concentration.

Cytokine Measurement by ELISA

This protocol provides a general outline for quantifying cytokine levels (e.g., IL-6) in cell culture supernatants using a sandwich ELISA.

Materials:

-

ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, enzyme conjugate, substrate, and wash buffer)

-

Cell culture supernatants from cells treated with Artilide and an inflammatory stimulus

-

Recombinant cytokine standard

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate. Add the enzyme-conjugated streptavidin (or avidin) and incubate for 20-30 minutes at room temperature.

-

Substrate Reaction: Wash the plate. Add the substrate solution and incubate in the dark until a color develops.

-

Stop Reaction and Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Generate a standard curve from the recombinant cytokine standards. Determine the concentration of the cytokine in the samples from the standard curve.

Conclusion

The in vitro anti-inflammatory properties of Artilide (Nimesulide) are multifaceted, extending beyond its well-established selective inhibition of COX-2. Through the modulation of key inflammatory mediators such as cytokines and nitric oxide, the inhibition of matrix-degrading enzymes, and the downregulation of pro-inflammatory signaling pathways like NF-κB and MAPK, Artilide demonstrates a comprehensive mechanism of action at the cellular level. This technical guide provides a foundational understanding of these in vitro effects, offering valuable insights for researchers and professionals in the field of drug discovery and development. The provided protocols and pathway diagrams serve as a practical resource for further investigation into the anti-inflammatory potential of this and similar compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Nimesulide? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic profile and in vitro selective cyclooxygenase-2 inhibition by nimesulide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Effects of nimesulide and sodium diclofenac on interleukin-6, interleukin-8, proteoglycans and prostaglandin E2 production by human articular chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nimesulide inhibits lipopolysaccharide-induced production of superoxide anions and nitric oxide and iNOS expression in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. library.plu.edu [library.plu.edu]

- 9. Cyclooxygenase-2 inhibitor, nimesulide, improves radiation treatment against non-small cell lung cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of nimesulide and naproxen on the degradation and metalloprotease synthesis of human osteoarthritic cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the analgesic effects of Artilide at the molecular level

For Researchers, Scientists, and Drug Development Professionals